molecular formula C17H19N7O3 B4178709 N2-ETHYL-6-{[6-(2-PHENOXYETHOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE

N2-ETHYL-6-{[6-(2-PHENOXYETHOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE

Cat. No.: B4178709
M. Wt: 369.4 g/mol
InChI Key: NVSJUYNCZWCLQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N2-ETHYL-6-{[6-(2-PHENOXYETHOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by its unique structure, which includes a triazine ring substituted with ethyl, phenoxyethoxy, and pyridazinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-ETHYL-6-{[6-(2-PHENOXYETHOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution of cyanuric chloride with appropriate nucleophiles to introduce the desired substituents. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

N2-ETHYL-6-{[6-(2-PHENOXYETHOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to the formation of various substituted triazine derivatives.

Scientific Research Applications

N2-ETHYL-6-{[6-(2-PHENOXYETHOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or as a precursor in drug development.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-ETHYL-6-{[6-(2-PHENOXYETHOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A well-known herbicide with a similar triazine structure.

    Simazine: Another triazine herbicide used in agriculture.

    Hexamethylmelamine: A triazine derivative with antitumor properties.

Uniqueness

N2-ETHYL-6-{[6-(2-PHENOXYETHOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

2-N-ethyl-6-[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O3/c1-2-19-16-20-15(18)21-17(22-16)27-14-9-8-13(23-24-14)26-11-10-25-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H3,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVSJUYNCZWCLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N)OC2=NN=C(C=C2)OCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N2-ETHYL-6-{[6-(2-PHENOXYETHOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE
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N2-ETHYL-6-{[6-(2-PHENOXYETHOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE
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N2-ETHYL-6-{[6-(2-PHENOXYETHOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE
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N2-ETHYL-6-{[6-(2-PHENOXYETHOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE
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N2-ETHYL-6-{[6-(2-PHENOXYETHOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE
Reactant of Route 6
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N2-ETHYL-6-{[6-(2-PHENOXYETHOXY)PYRIDAZIN-3-YL]OXY}-1,3,5-TRIAZINE-2,4-DIAMINE

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